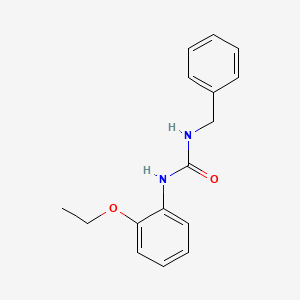

N-benzyl-N'-(2-ethoxyphenyl)urea

Description

N-benzyl-N'-(2-ethoxyphenyl)urea is a substituted urea derivative characterized by a benzyl group attached to one nitrogen and a 2-ethoxyphenyl group to the other. Ureas are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding.

Properties

IUPAC Name |

1-benzyl-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMDZZRJKGDQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(2-ethoxyphenyl)urea can be synthesized through a nucleophilic addition reaction of benzylamine and 2-ethoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the synthesis of N-substituted ureas, including N-benzyl-N’-(2-ethoxyphenyl)urea, can be achieved using a scalable and environmentally friendly method. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzyl and 2-ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-N’-(2-ethoxyphenyl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Substituents on the aryl rings significantly influence bioactivity. Key comparisons include:

Key Observations :

- Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility and metabolic stability. The 2-ethoxy group in the target compound may enhance lipophilicity compared to para-substituted analogs .

- Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity but may reduce bioavailability due to polarity .

- Heterocyclic Modifications : Thiazole-containing analogs (e.g., N-benzyl-N'-[4-(4-alkoxyphenyl)thiazole-2-yl]urea) show enhanced receptor binding, suggesting substituent flexibility for target optimization .

Antiviral Activity: Comparison with CCR5 Antagonists

N-benzyl-N'-(4-piperidinyl)urea derivatives () were optimized for CCR5 antagonism, a key HIV entry mechanism. Modifications to the acyl moiety improved antiviral potency (IC50 < 10 nM) and pharmacokinetics. The target compound’s 2-ethoxyphenyl group may similarly modulate CCR5 binding but lacks direct evidence .

Antifungal Activity: Role of Urea Backbone

highlights that (2E)-N-benzyl-N'-phenylbut-2-enediamides exhibit moderate antifungal activity, though less potent than standard drugs. The urea moiety’s planar structure facilitates membrane penetration, a trait shared with N-benzyl-N'-(2-ethoxyphenyl)urea. Substitution at the ortho position (e.g., 2-ethoxy) may sterically hinder target binding compared to para-substituted analogs .

Reactivity and Stability

describes intramolecular N-to-Caryl migration in N-benzyl-N'-aryl ureas under basic conditions. This rearrangement, driven by benzyllithium intermediates, suggests that the 2-ethoxy group in the target compound could influence stability or reactivity compared to unsubstituted or para-substituted analogs .

Patent Landscape: Structural Diversity in Urea Derivatives

Recent patents (–6, 14) disclose urea derivatives with sulfonyloxy, benzylsulfonyloxy, and heterocyclic substituents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.